Dabsyl-PC

Description

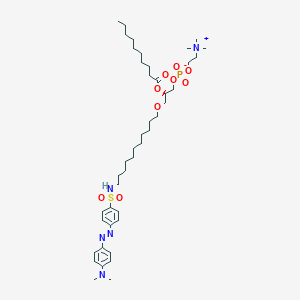

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

126942-42-5 |

|---|---|

Molecular Formula |

C43H74N5O9PS |

Molecular Weight |

868.1 g/mol |

IUPAC Name |

[(2R)-2-decanoyloxy-3-[11-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C43H74N5O9PS/c1-7-8-9-10-14-17-20-23-43(49)57-41(37-56-58(50,51)55-35-33-48(4,5)6)36-54-34-22-19-16-13-11-12-15-18-21-32-44-59(52,53)42-30-26-39(27-31-42)46-45-38-24-28-40(29-25-38)47(2)3/h24-31,41,44H,7-23,32-37H2,1-6H3/t41-/m1/s1 |

InChI Key |

NDRAVJFCDJFNAE-VQJSHJPSSA-N |

SMILES |

CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |

Synonyms |

1-O-(N-dabsyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine dabsyl-PC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dabsyl-Labeled Phospholipids

Disclaimer: The term "Dabsyl-PC" does not correspond to a standard chemical entity. Phosphatidylcholine (PC) lacks the necessary functional group to directly react with Dabsyl chloride. This guide will focus on the synthesis and application of dabsyl-labeled phospholipids, using the chemically analogous and commonly researched Dabsyl-Phosphatidylethanolamine (Dabsyl-PE) as the primary example, which is likely what is implied by "this compound" in a research context.

Introduction

Fluorescently labeled lipids are indispensable tools in cell biology, biochemistry, and drug development for studying the structure and function of cell membranes.[1] They provide a non-invasive means to investigate lipid trafficking, membrane dynamics, and the activity of lipid-metabolizing enzymes in real-time.[2][3]

This guide provides a technical overview of Dabsyl-labeled phospholipids. The Dabsyl (4-Dimethylaminoazobenzene-4'-sulfonyl) group is a chromophore that can be covalently attached to molecules containing primary or secondary amines.[4] When attached to a phospholipid, it creates a valuable probe that can be detected spectrophotometrically. Dabsyl chloride (Dabsyl-Cl) is the reactive precursor used for this labeling. While phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic membranes, it lacks a reactive amine for dabsylation.[5][6] However, phosphatidylethanolamine (PE), the second most abundant membrane phospholipid, contains a primary amine head group, making it an ideal target for creating such probes.[7][8]

Chemical Structure and Properties

The resulting molecule, Dabsyl-PE, is an amphipathic lipid consisting of a hydrophilic headgroup (the dabsyl-modified ethanolamine) and a hydrophobic tail (two fatty acid chains attached to a glycerol backbone).

2.1 Proposed Chemical Structure

The synthesis of a dabsyl-labeled phospholipid involves the reaction of Dabsyl chloride with the primary amine of a phospholipid like PE. The sulfonyl chloride group of Dabsyl-Cl reacts with the amino group of PE, forming a stable sulfonamide bond.

2.2 Physicochemical and Spectrophotometric Data

The properties of the resulting probe are derived from its constituent parts. The lipid moiety governs its behavior in membranes, while the dabsyl group provides the detectable signal.

| Property | Dabsyl Chloride (Precursor) | Representative Phosphatidylethanolamine (PE) | Dabsyl-PE (Product) |

| Full Name | 4-Dimethylaminoazobenzene-4'-sulfonyl chloride | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | N-(4-Dimethylaminoazobenzene-4'-sulfonyl)-phosphatidylethanolamine |

| Molecular Formula | C₁₄H₁₄ClN₃O₂S[9] | C₃₉H₇₄NO₈P[10] | C₅₃H₈₇N₄O₁₀PS (varies with fatty acids) |

| Molecular Weight | 323.80 g/mol [9] | ~716.0 g/mol [10] | ~1023.3 g/mol (calculated) |

| Appearance | Crystalline solid | Waxy solid | Colored waxy solid |

| Key Feature | Reacts with primary and secondary amines[4] | Primary amine headgroup[7] | Chromophoric lipid probe |

| Max. Absorbance (λmax) | ~460-465 nm[11][12] | N/A | ~460 nm (in visible range, minimizes background from biological samples)[11] |

Experimental Protocols

The following is a representative protocol for labeling amino-containing lipids and utilizing the resulting probe.

3.1 Protocol: Synthesis of Dabsyl-Labeled Phospholipids

This protocol outlines the derivatization of phosphatidylethanolamine (PE) with Dabsyl chloride.

Materials:

-

Phosphatidylethanolamine (PE) or other amino-lipid

-

Dabsyl chloride

-

Anhydrous solvent (e.g., Chloroform)

-

Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5-9.5)

-

Acetonitrile or Acetone

-

Thin Layer Chromatography (TLC) system for monitoring

Procedure:

-

Lipid Preparation: Dissolve PE in chloroform to a known concentration (e.g., 10 mg/mL).

-

Dabsyl-Cl Solution: Prepare a fresh solution of Dabsyl chloride in acetonitrile (e.g., 1-2 mg/mL). Dabsyl chloride solutions are unstable and should be prepared immediately before use.[11]

-

Reaction Setup: In a glass vial, combine the PE solution with a 1.5 to 2-fold molar excess of the Dabsyl chloride solution. Add the reaction buffer to constitute ~20% of the total volume. The aqueous-organic mixture facilitates the reaction.[13]

-

Incubation: Seal the vial and incubate at an elevated temperature, typically 60-70°C, for 15-60 minutes.[13][14] The reaction progress can be monitored by taking aliquots and analyzing via TLC. The dabsylated product will appear as a new, colored spot.

-

Purification: Once the reaction is complete, the dabsylated lipid can be purified from excess Dabsyl chloride and unreacted lipid. This is typically achieved using column chromatography (e.g., silica gel) or preparative TLC.

-

Storage: The final product should be dried under a stream of nitrogen, reconstituted in a stable solvent like chloroform, and stored at -20°C, protected from light.[4]

3.2 Protocol: Monitoring Membrane Interaction using Dabsyl-PE

This protocol describes using Dabsyl-PE in a liposome-based assay to study lipid transfer or membrane fusion.

Materials:

-

Matrix phospholipids (e.g., POPC)

-

Dabsyl-PE probe

-

Hydration buffer (e.g., HEPES-buffered saline)

-

Extrusion equipment (e.g., mini-extruder with polycarbonate membranes)

-

Fluorometer or Spectrophotometer

Procedure:

-

Liposome Formulation: In a glass vial, mix the matrix lipid (e.g., POPC) with Dabsyl-PE in chloroform at the desired molar ratio (e.g., 1-5 mol% probe).

-

Film Formation: Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the vial wall. Further dry under vacuum for at least 1 hour to remove residual solvent.

-

Hydration: Add the hydration buffer to the vial and hydrate the lipid film by vortexing. This results in a suspension of multilamellar vesicles (MLVs).

-

Extrusion: To form unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size) using a lipid extruder. This should be done multiple times (e.g., 21 passes).

-

Assay: The Dabsyl-PE containing liposomes can now be used. For example, in a lipid transfer assay, these donor liposomes would be mixed with a population of unlabeled acceptor liposomes.

-

Data Acquisition: The transfer of the Dabsyl-PE probe to the acceptor liposomes can be monitored over time by changes in its spectrophotometric properties. The dabsyl moiety's absorbance is sensitive to its environment, which may change as it moves from a labeled to an unlabeled membrane.

Application Workflow: Phospholipase Activity Assay

Dabsyl-labeled phospholipids can be used as substrates for enzymes like phospholipases. When the enzyme cleaves the lipid, the resulting fragments may have different physical properties (e.g., solubility), allowing for separation and quantification.

This workflow demonstrates a common application where the cleavage of the fatty acid from the Dabsyl-PE substrate by a phospholipase results in a lysophospholipid product. The substrate and product can be separated chromatographically and the amount of product formed can be quantified by measuring the absorbance of the dabsyl group, thus determining the enzyme's activity.

References

- 1. mdpi.com [mdpi.com]

- 2. Monitoring the accumulation of fluorescently labeled phospholipids in cell cultures provides an accurate screen for drugs that induce phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phosphatidylcholine (PC) - Creative Biolabs [creative-biolabs.com]

- 6. lipotype.com [lipotype.com]

- 7. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Phosphatidylethanolamine, PE (soya) | C39H74NO8P | CID 25203060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. jascoinc.com [jascoinc.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Dabsyl-Phosphatidylcholine (Dabsyl-PC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Dabsyl-Phosphatidylcholine (Dabsyl-PC), a fluorescently labeled phospholipid analog. Due to the chemical similarity between dabsyl and dansyl moieties, this guide also incorporates methodologies applicable to the synthesis of Dansyl-PC, a more frequently cited fluorescent phospholipid. This document is intended to serve as a core resource for researchers in cell biology, membrane biophysics, and drug delivery who utilize fluorescent lipids to probe cellular processes.

Introduction to this compound

This compound is a derivative of phosphatidylcholine (PC), a major constituent of eukaryotic cell membranes, where the fluorescent dabsyl (4-(dimethylamino)azobenzene-4'-sulfonyl) group is covalently attached. This fluorescent tag allows for the visualization and tracking of PC within biological membranes, providing insights into lipid trafficking, membrane dynamics, and the mechanisms of lipid-protein interactions. The dabsyl moiety is a well-established derivatizing agent for primary and secondary amines, resulting in stable sulfonamide adducts.[1][2]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a phosphatidylcholine derivative containing a reactive amine group with dabsyl chloride. The most common approach is to utilize a phosphatidylcholine molecule with a modified acyl chain that incorporates a terminal amine. This strategy ensures that the bulky fluorescent probe is located within the hydrophobic core of the membrane, minimizing potential disruption to the headgroup region.

General Reaction Scheme

The synthesis can be conceptualized as a two-step process: first, the preparation of an amino-functionalized phosphatidylcholine, and second, the coupling of this lipid with dabsyl chloride.

Detailed Experimental Protocol: Synthesis of Acyl-Labeled this compound

This protocol is adapted from established methods for the synthesis of acyl-labeled fluorescent phospholipids.

Materials:

-

1-palmitoyl-2-(12-aminododecanoyl)-sn-glycero-3-phosphocholine (12-APS-PC)

-

Dabsyl chloride

-

Triethylamine (TEA)

-

Anhydrous chloroform

-

Anhydrous dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

Procedure:

-

Preparation of Reactants:

-

Dissolve 1-palmitoyl-2-(12-aminododecanoyl)-sn-glycero-3-phosphocholine (1 equivalent) in anhydrous chloroform in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

In a separate vial, dissolve dabsyl chloride (1.5 equivalents) in anhydrous DMF.

-

Prepare a solution of triethylamine (3 equivalents) in anhydrous chloroform.

-

-

Reaction:

-

To the stirred solution of 12-APS-PC, add the triethylamine solution dropwise.

-

Slowly add the dabsyl chloride solution to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours in the dark, monitoring the progress by thin-layer chromatography (TLC).

-

-

Quenching and Extraction:

-

Once the reaction is complete (as indicated by the consumption of the starting amine-lipid), quench the reaction by adding a small amount of methanol.

-

The reaction mixture is then typically subjected to a liquid-liquid extraction to remove excess reagents and water-soluble byproducts.

-

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, excess dabsyl chloride, and any side products. The primary methods employed are thin-layer chromatography (TLC) for analytical and small-scale preparative purposes, and high-performance liquid chromatography (HPLC) for obtaining highly pure material.

Purification Workflow

Thin-Layer Chromatography (TLC)

TLC is an effective method for monitoring the progress of the synthesis reaction and for the initial purification of small quantities of this compound.

Experimental Protocol:

-

Stationary Phase: Silica gel 60 plates.

-

Mobile Phase (Solvent System): A mixture of chloroform, methanol, and water is commonly used for the separation of phospholipids. A typical ratio is 65:25:4 (v/v/v). For dabsylated lipids, adjusting the polarity might be necessary.

-

Visualization: this compound is a colored compound and will appear as a distinct yellow-orange spot. Additionally, the plate can be visualized under UV light (365 nm) where the dabsyl moiety will fluoresce. Iodine vapor can also be used to visualize all lipid spots.

Table 1: Representative TLC Solvent Systems for Phospholipid Separation

| Solvent System | Ratio (v/v/v) | Application |

| Chloroform : Methanol : Water | 65:25:4 | General separation of phospholipids. |

| Chloroform : Methanol : Acetic Acid | 65:25:8 | Separation of acidic phospholipids. |

| Chloroform : Methanol : Ammonium Hydroxide | 65:35:5 | Separation of basic and neutral phospholipids. |

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for obtaining high-purity this compound for use in sensitive biological assays. A reversed-phase C18 column is typically employed.

Experimental Protocol:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of methanol in water or acetonitrile in water, often with a small amount of a modifier like ammonium acetate or formic acid to improve peak shape.

-

Detection: A UV-Vis detector set to the absorbance maximum of the dabsyl group (around 436 nm) or a fluorescence detector.

-

Gradient Elution: A typical gradient might start with a higher polarity mobile phase (e.g., 80% methanol in water) and ramp up to a lower polarity (e.g., 100% methanol) to elute the lipophilic this compound.

Table 2: Example HPLC Gradient for this compound Purification

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol) |

| 0 | 20 | 80 |

| 20 | 0 | 100 |

| 30 | 0 | 100 |

| 31 | 20 | 80 |

| 40 | 20 | 80 |

Characterization of this compound

Following purification, the identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the successful attachment of the dabsyl group.

-

UV-Vis Spectroscopy: To determine the absorbance maximum of the dabsyl chromophore.

-

Fluorimetry: To characterize the fluorescence excitation and emission spectra.

Signaling Pathways and Applications

This compound can be incorporated into model membranes or introduced to live cells to study a variety of biological processes. One key application is in the study of lipid transport and signaling pathways. For instance, fluorescently labeled PCs are used to investigate the activity of phospholipid scramblases and flippases, enzymes that mediate the translocation of phospholipids across membrane leaflets.

Conclusion

The synthesis and purification of this compound provide a powerful tool for researchers to investigate the complex behavior of phospholipids in biological systems. The methodologies outlined in this guide, from the initial chemical synthesis to the final purification and characterization, offer a robust framework for obtaining high-quality fluorescent lipid probes. The ability to visualize and track these molecules will continue to be instrumental in advancing our understanding of membrane biology and its role in health and disease.

References

The Quenching Power of Dabsyl-PC: A Technical Guide to its Spectral Properties and Application in Phospholipase A2 Assays

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the spectral properties and applications of the Dabsyl-PC fluorophore. This document details the role of this compound as a non-fluorescent quencher and its application in a sensitive FRET-based assay for phospholipase A2 (PLA2) activity.

The this compound moiety, a phosphatidylcholine molecule modified with a Dabsyl (4-((4-(dimethylamino)phenyl)azo)benzoyl) group, serves as a powerful tool in biochemical assays, primarily functioning as a non-fluorescent "dark" quencher. Its utility lies in its ability to efficiently absorb the energy from a nearby fluorophore, preventing the emission of light. This property is harnessed in Förster Resonance Energy Transfer (FRET) based assays to monitor enzymatic activity.

Core Concepts: Dabsyl as a Quencher

Contrary to what the term "fluorophore" might imply, Dabsyl itself does not fluoresce. Instead, its key characteristic is its broad absorption spectrum in the visible range, making it an effective acceptor for a variety of fluorescent donors. The efficiency of this quenching is highly dependent on the proximity of the Dabsyl group to the fluorophore.

Spectral Properties of Dabsyl and a Partner Fluorophore

The effectiveness of Dabsyl as a quencher is determined by the overlap between its absorbance spectrum and the emission spectrum of the donor fluorophore. A common partner for Dabsyl in PLA2 assays is the BODIPY FL fluorophore.

| Parameter | Dabsyl (Quencher) | BODIPY FL (Fluorophore) |

| Maximum Absorbance (λmax) | ~474 nm | ~505 nm[1][2] |

| Absorbance Range | 380-530 nm | |

| Maximum Emission (λem) | Non-fluorescent | ~513 nm[1][2] |

| Extinction Coefficient (ε) | 32,000 M⁻¹cm⁻¹ (at λmax) | Not specified |

| Quantum Yield (Φ) | Not applicable | Not specified |

Application in a FRET-Based Phospholipase A2 (PLA2) Assay

A prominent application of a Dabsyl-modified phosphatidylcholine is in a continuous, real-time fluorogenic assay for phospholipase A2 (PLA2) activity. This assay utilizes a specially designed substrate, Dabsyl-BODIPY-PC (DBPC), where a Dabsyl group is attached to the sn-1 acyl chain and a BODIPY FL fluorophore is attached to the sn-2 acyl chain of the phosphatidylcholine backbone.[3]

In the intact DBPC substrate, the close proximity of the BODIPY FL fluorophore to the Dabsyl quencher results in efficient FRET, leading to the quenching of the BODIPY FL fluorescence. Upon the action of PLA2, the fatty acid at the sn-2 position, carrying the BODIPY FL moiety, is cleaved. This separation of the donor and acceptor eliminates the quenching effect, resulting in a quantifiable increase in fluorescence.[3]

Experimental Protocol: Fluorometric Microplate Assay for PLA2

This protocol is adapted from established methods for fluorogenic PLA2 assays and is specifically tailored for the use of a Dabsyl-fluorophore-PC substrate like DBPC.

1. Materials and Reagents:

-

Dabsyl-BODIPY-PC (DBPC) substrate

-

Phospholipase A2 (e.g., from bee venom)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.9

-

Dioleoylphosphatidylcholine (DOPC)

-

Dioleoylphosphatidylglycerol (DOPG)

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

2. Preparation of Solutions:

-

1 mM DBPC Stock Solution: Dissolve the lyophilized DBPC in DMSO to a final concentration of 1 mM. Store at -20°C, protected from light.

-

10 mM DOPC and DOPG Stock Solutions: Dissolve DOPC and DOPG in ethanol to a final concentration of 10 mM. Store at -20°C.

-

PLA2 Working Solutions: Prepare serial dilutions of PLA2 in Assay Buffer to generate a standard curve (e.g., 0.005 to 5 units/mL).

-

Assay Buffer (1X): Prepare the buffer as described above and store at 4°C.

3. Substrate-Liposome Preparation:

-

In a microcentrifuge tube, mix 30 µL of 10 mM DOPC, 30 µL of 10 mM DOPG, and 30 µL of 1 mM DBPC stock solution.

-

In a small beaker with a stir bar, rapidly stir 5 mL of Assay Buffer to create a vortex.

-

Slowly inject the lipid mixture from the previous step into the side of the vortex. This will form liposomes incorporating the DBPC substrate.

4. Assay Procedure:

-

Pipette 50 µL of your PLA2 samples (and standards for the standard curve) into the wells of the 96-well microplate. Include a "no-enzyme" control with 50 µL of Assay Buffer.

-

To initiate the reaction, add 50 µL of the substrate-liposome preparation to each well.

-

Immediately place the microplate in a fluorescence microplate reader.

5. Data Acquisition and Analysis:

-

Measure the fluorescence intensity at time intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes) at 37°C.

-

Excitation Wavelength: ~485 nm (for BODIPY FL)

-

Emission Wavelength: ~520 nm (for BODIPY FL)

-

The rate of increase in fluorescence is proportional to the PLA2 activity.

-

Calculate the PLA2 activity from the slope of the linear portion of the fluorescence versus time plot.

-

Use the standard curve to determine the PLA2 concentration in your samples.

Conclusion

This compound, in the form of fluorogenic substrates like DBPC, provides a sensitive and continuous method for monitoring PLA2 activity. Its role as a non-fluorescent quencher is central to the design of FRET-based assays that are crucial for high-throughput screening of potential enzyme inhibitors and for studying the kinetics of lipid-modifying enzymes. This technical guide provides the foundational knowledge and a practical protocol for the application of this compound in this important area of research.

References

In-depth Technical Guide: The Mechanism of Dabsyl-PC in Lipid Bilayers

A comprehensive analysis of the fluorescent probe Dabsyl-PC, detailing its mechanism of action, experimental applications, and data interpretation for researchers in lipid biology and drug development.

Introduction

The study of lipid bilayer dynamics is fundamental to understanding cellular processes, including signal transduction, membrane trafficking, and the mechanism of action of membrane-active drugs. Fluorescent lipid analogs are powerful tools for investigating the structure and function of biological membranes. This guide focuses on this compound, a fluorescently labeled phosphatidylcholine analog, and its application in elucidating the biophysical properties of lipid bilayers.

This compound incorporates the dabsyl group, a well-known chromophore, into the phosphatidylcholine molecule. This strategic labeling allows for the investigation of various membrane phenomena, including lipid translocation between bilayer leaflets (flip-flop), membrane fluidity, and the integrity of the lipid bilayer. The primary mechanism of action involves the quenching of the dabsyl fluorophore by chemical agents, a process that can be precisely monitored to deduce the accessibility and environment of the probe within the membrane.

Core Mechanism: Fluorescence Quenching of this compound

The utility of this compound as a membrane probe is rooted in the principle of fluorescence quenching. The dabsyl moiety is fluorescent, but its emission can be irreversibly eliminated upon chemical reduction. Sodium dithionite (Na₂S₂O₄) is a commonly employed quenching agent that is membrane-impermeant over short timescales. This characteristic is crucial for distinguishing between lipids residing in the outer versus the inner leaflet of a vesicle or a cell membrane.

When this compound is incorporated into a lipid bilayer, the probes in the outer leaflet are readily accessible to the dithionite in the surrounding medium. Consequently, their fluorescence is rapidly quenched. In contrast, this compound molecules in the inner leaflet are shielded from the dithionite and retain their fluorescence. The rate of fluorescence decay and the residual fluorescence can, therefore, provide quantitative information about the distribution and translocation of the probe across the bilayer.

A critical aspect of this methodology is the potential permeability of membranes to the quenching agent, which can vary depending on the lipid composition and experimental conditions. To account for this, kinetic analysis of the quenching process is often more informative than endpoint measurements. The initial rate of fluorescence quenching can be used to determine the fraction of the probe in the outer leaflet, even in systems where the membrane is semi-permeable to dithionite.[1]

Experimental Protocols

Preparation of this compound Labeled Vesicles

A standard method for preparing unilamellar vesicles (LUVs or GUVs) containing this compound involves the thin-film hydration method followed by extrusion.

-

Lipid Film Formation: A mixture of the desired lipids and a small mole fraction of this compound (typically 0.5-2 mol%) are dissolved in an organic solvent (e.g., chloroform/methanol). The solvent is then evaporated under a stream of nitrogen gas, followed by desiccation under vacuum to form a thin lipid film on the wall of a round-bottom flask.

-

Hydration: The lipid film is hydrated with an appropriate aqueous buffer by vortexing or gentle agitation. This process results in the formation of multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder.

This compound Flip-Flop Assay (Dithionite Quenching Assay)

This assay measures the rate of translocation of this compound from the outer to the inner leaflet of a vesicle.

-

Baseline Fluorescence Measurement: The fluorescence of the this compound labeled vesicle suspension is measured at an appropriate excitation and emission wavelength for the dabsyl fluorophore.

-

Initiation of Quenching: A freshly prepared, concentrated solution of sodium dithionite is added to the vesicle suspension to a final concentration that is sufficient to rapidly quench the outer leaflet fluorescence.

-

Fluorescence Monitoring: The fluorescence intensity is monitored over time. The initial rapid decay corresponds to the quenching of this compound in the outer leaflet. Any subsequent, slower decay can be attributed to the flip-flop of this compound from the inner to the outer leaflet, where it is then quenched, or to the slow leakage of dithionite into the vesicles.

-

Determination of Inner Leaflet Fluorescence: To determine the fluorescence corresponding to the inner leaflet population, a membrane-permeabilizing agent (e.g., Triton X-100) can be added at the end of the experiment to disrupt the vesicles, allowing dithionite to quench all remaining this compound fluorescence. The difference between the fluorescence before and after the addition of the detergent gives the fluorescence of the inner leaflet probes.

Data Presentation and Interpretation

The quantitative data from this compound experiments are crucial for understanding membrane dynamics. The following table summarizes key parameters that can be extracted from a typical dithionite quenching experiment.

| Parameter | Description | Typical Value/Range | Significance |

| Initial Fluorescence (F₀) | Total fluorescence of the this compound labeled vesicles before the addition of dithionite. | Dependent on probe concentration and instrument settings. | Represents 100% of the labeled lipids. |

| Fraction in Outer Leaflet | The percentage of this compound molecules residing in the outer leaflet of the bilayer. | ~50% for symmetrically prepared vesicles. | Provides information on the initial distribution of the probe. |

| Flip-Flop Rate (kflip) | The rate constant for the translocation of this compound from the inner to the outer leaflet. | Highly variable, depending on lipid composition, temperature, and presence of proteins. | A direct measure of the energy barrier for lipid translocation. |

| Half-life of Translocation (t₁/₂) | The time required for half of the this compound molecules in the inner leaflet to translocate to the outer leaflet. | Can range from minutes to days. | An intuitive measure of the stability of membrane asymmetry. |

Signaling Pathways and Logical Relationships

The experimental workflow and the underlying mechanism of the this compound dithionite quenching assay can be visualized to clarify the sequence of events and the interpretation of the results.

Caption: Mechanism of this compound fluorescence quenching in a lipid vesicle.

The diagram illustrates that sodium dithionite rapidly quenches the fluorescence of this compound located in the outer leaflet. The this compound in the inner leaflet remains fluorescent and can only be quenched if it translocates to the outer leaflet via the process of flip-flop.

Caption: Experimental workflow for a this compound flip-flop assay.

This flowchart outlines the key steps involved in conducting a this compound dithionite quenching experiment to measure lipid flip-flop, from vesicle preparation to data analysis.

Conclusion

This compound is a valuable tool for researchers studying the dynamics of lipid bilayers. Its mechanism of action, based on fluorescence quenching by a membrane-impermeant agent, allows for the direct measurement of lipid translocation and provides insights into the stability and asymmetry of membranes. The experimental protocols are well-established, and the data, when carefully analyzed, can yield quantitative information on fundamental membrane properties. This guide provides a foundational understanding of the principles and methodologies associated with the use of this compound, empowering researchers to effectively apply this technique in their investigations of lipid membrane structure and function.

References

Navigating the Research Landscape of Dabsyl-PC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabsyl-PC, or dabsyl-labeled phosphatidylcholine, is a specialized molecular probe primarily utilized in the study of lipid metabolism and enzyme kinetics. While not as commonly found in commercial catalogs as other fluorescently labeled phospholipids, its structural and functional characteristics make it a valuable tool for specific research applications, most notably in the continuous monitoring of phospholipase A2 (PLA2) activity. This technical guide provides an in-depth overview of this compound, including its presumed structure, commercial availability, a detailed experimental protocol for its primary application, and the underlying signaling pathways.

Commercial Availability

Direct, off-the-shelf commercial availability of a compound explicitly marketed as "this compound" is limited. Researchers seeking this specific probe may need to consider custom synthesis services. Several companies specialize in the synthesis of custom lipids and fluorescently labeled biomolecules and can likely synthesize this compound upon request.

Table 1: Commercial Availability and Alternatives

| Product Name | Commercial Availability | Potential Suppliers/Services for Custom Synthesis | Common Alternatives |

| This compound | Not readily available off-the-shelf. | - Custom lipid synthesis services (e.g., Avanti Polar Lipids, CordenPharma) | - Dabsyl-BODIPY-PC- Dansyl-labeled Phosphatidylcholine- NBD-labeled Phosphatidylcholine- Pyrene-labeled Phosphatidylcholine |

| Dabsyl Chloride | Commercially available. | - Major chemical suppliers (e.g., Sigma-Aldrich, TCI America) | - Dansyl Chloride |

Presumed Structure and Function

Based on related compounds, this compound is a phosphatidylcholine molecule where the dabsyl (4-dimethylaminoazobenzene-4'-sulfonyl) group is covalently attached to one of the fatty acyl chains. The dabsyl moiety functions as a chromophore and can act as a quencher in fluorescence resonance energy transfer (FRET) based assays.

A closely related and documented compound is Dabsyl-BODIPY-PC. In this molecule, the dabsyl group is attached to the sn-1 acyl chain, and a BODIPY fluorophore is attached to the sn-2 acyl chain. The close proximity of the dabsyl quencher to the BODIPY fluorophore results in the quenching of the BODIPY fluorescence.

Core Application: Phospholipase A2 (PLA2) Assay

The primary application of a dabsyl-labeled phosphatidylcholine, particularly in a dual-labeled format with a fluorophore, is in a continuous, real-time fluorometric assay for phospholipase A2 (PLA2) activity.

Signaling Pathway: PLA2-Mediated Hydrolysis of Phosphatidylcholine

Phospholipase A2 enzymes are critical players in various signaling pathways, including the inflammatory cascade. They catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid (such as arachidonic acid) and a lysophospholipid.

A Guide to the Principles and Application of Fluorescent Lipid Probes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles for utilizing fluorescent lipid probes in scientific research. It covers the core concepts, from the properties of various probes to detailed experimental protocols and their application in studying cellular signaling pathways.

Introduction to Fluorescent Lipid Probes

Fluorescent lipid probes are indispensable tools in cell biology, enabling the visualization and quantification of lipids within cellular environments. These probes are fluorescent molecules designed to specifically interact with and report on the characteristics of lipids and their microenvironments.[1] Their applications are vast, ranging from monitoring membrane dynamics and lipid trafficking to assessing the impact of drugs on lipid metabolism.[2]

The utility of a fluorescent lipid probe is dictated by its photophysical properties, including its absorption and emission spectra, quantum yield (the efficiency of photon emission after absorption), and fluorescence lifetime.[3][4] Probes can be categorized based on their chemical structure and the lipid species or cellular compartments they target.

Core Principles of Fluorescent Lipid Probes

The functionality of fluorescent lipid probes is based on several key principles:

-

Lipophilicity and Targeting: Many probes are inherently lipophilic, allowing them to readily partition into lipid-rich structures like cell membranes and lipid droplets.[][6] Specific targeting can be achieved by conjugating fluorophores to lipid molecules, such as fatty acids or sterols, or by designing probes that recognize specific lipid head groups.[1][7]

-

Environmental Sensitivity (Solvatochromism): A significant number of lipid probes exhibit solvatochromism, where their fluorescence emission spectrum is sensitive to the polarity of the surrounding environment.[6][8][9] This property is particularly useful for studying membrane fluidity and lipid packing. For instance, the probe Laurdan shows a distinct emission shift in the ordered (gel) versus disordered (liquid-crystalline) phases of a lipid membrane.[10]

-

"Turn-on" Fluorescence and Aggregation-Caused Quenching (ACQ): Some probes are designed to be "turn-on," meaning their fluorescence is quenched in aqueous environments and significantly enhanced upon binding to lipids.[11] This minimizes background fluorescence and improves the signal-to-noise ratio. Conversely, some probes experience aggregation-caused quenching, where they become non-fluorescent at high concentrations in aqueous media but become emissive when incorporated into lipid structures.[11]

Common Classes of Fluorescent Lipid Probes

Several classes of fluorophores are commonly used to create lipid probes, each with distinct advantages and applications.

-

BODIPY (Boron-dipyrromethene) Dyes: This class of probes is known for its high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental polarity and pH.[] BODIPY-based probes are widely used for labeling and tracking lipids and are particularly effective for quantitative imaging of lipid droplets.[][11][12][13][14]

-

NBD (Nitrobenzoxadiazole) Group: NBD-labeled lipids are extensively used due to their environmental sensitivity.[2][13][15] The fluorescence of NBD is highly dependent on the polarity of its surroundings, making it a valuable tool for studying membrane properties.[13]

-

Nile Red: This is a highly solvatochromic dye that is intensely fluorescent in hydrophobic environments but has minimal fluorescence in water.[6][8] It is commonly used to stain intracellular lipid droplets and can distinguish between neutral lipids and polar lipids based on its emission wavelength.[6]

-

Laurdan: This probe is particularly sensitive to the phase state of lipid membranes.[10] By calculating its Generalized Polarization (GP) value, researchers can quantify membrane fluidity.[2][16]

-

Intrinsically Fluorescent Sterols (e.g., Dehydroergosterol - DHE): DHE is a fluorescent analog of cholesterol and is used to study cholesterol trafficking and distribution in living cells.[7] Its structural similarity to cholesterol allows it to mimic the behavior of the natural lipid.

Quantitative Data of Common Fluorescent Lipid Probes

The selection of an appropriate fluorescent lipid probe is critical for successful experimentation. The following table summarizes the key photophysical properties of several commonly used probes.

| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Fluorescence Lifetime (τ) (ns) | Key Features & Applications |

| BODIPY FL | 507 | 513 | 0.9 | 6 | High quantum yield, stable fluorescence. Used for labeling fatty acids and phospholipids.[3] |

| BODIPY 493/503 | 493 | 503 | High | ~2-3 | Excellent for staining neutral lipid droplets in both live and fixed cells for microscopy and flow cytometry.[11][12][13][14] |

| NBD | 470 | 530 | 0.32 | 5-10 | Environmentally sensitive probe used for tracking lipid uptake and membrane trafficking.[2][3] |

| Nile Red | 552 (in neutral lipids) | 636 (in neutral lipids) | 0.7 (in dioxane) | - | Strongly solvatochromic, used for detecting intracellular lipid droplets. Emission shifts in polar vs. non-polar environments.[6][8] |

| Laurdan | 350 | 440 (gel phase), 490 (liquid phase) | - | - | Polarity-sensitive probe for measuring membrane fluidity via GP calculation.[2][16] |

| Pyrene | 340 | 376 (monomer), ~470 (excimer) | 0.6 | >100 | Forms excimers at high concentrations, useful for studying membrane fusion and lipid mixing.[3] |

| DPH | 360 | 430 | 0.8 | 4-8 | Hydrophobic probe for measuring membrane order and viscosity.[3] |

Experimental Protocols

Detailed and consistent protocols are crucial for obtaining reliable and reproducible results. Below are step-by-step methodologies for common applications of fluorescent lipid probes.

Staining of Neutral Lipid Droplets in Live Cells with BODIPY 493/503 for Fluorescence Microscopy and Flow Cytometry

This protocol describes the use of BODIPY 493/503 to visualize and quantify neutral lipid droplets.[11][12][13][14]

Materials:

-

BODIPY 493/503 stock solution (e.g., 5 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Trypsin-EDTA

-

Flow cytometry tubes

-

Microscope slides and coverslips

-

4% Paraformaldehyde (PFA) for fixing (optional)

Protocol for Flow Cytometry:

-

Cell Culture: Grow cells to the desired confluency in a 35 mm dish. For a positive control, incubate cells with oleic acid (e.g., 30 µM) overnight to induce lipid droplet formation.[13]

-

Staining Solution Preparation: Prepare a 2 µM BODIPY 493/503 staining solution by diluting the stock solution in PBS.[13]

-

Staining:

-

Cell Harvesting:

-

Flow Cytometry Analysis:

-

Resuspend the cell pellet in flow cytometry buffer.

-

Filter the cell suspension through a cell strainer into a FACS tube.

-

Analyze the samples on a flow cytometer equipped with a 488 nm laser, collecting at least 10,000 events per sample.[13]

-

Protocol for Fluorescence Microscopy:

-

Cell Culture: Plate cells on coverslips in a culture dish.

-

Staining: Follow the staining steps 2 and 3 as described for flow cytometry.

-

Washing: Wash the cells twice with PBS.

-

Fixation (Optional): Fix the cells with 4% PFA for 30 minutes at room temperature.

-

Mounting: Mount the coverslips onto microscope slides with an appropriate mounting medium.

-

Imaging: Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (excitation ~493 nm, emission ~503 nm).

Staining of Intracellular Lipid Droplets with Nile Red

This protocol outlines the use of Nile Red for the detection of lipid droplets in live cells.[8][17][18]

Materials:

-

Nile Red stock solution (e.g., 1 mg/mL in acetone or 30 mM in DMSO)[1][18]

-

Cell culture medium or Hanks and 20 mM Hepes buffer (HHBS)

-

PBS

Protocol:

-

Working Solution Preparation: Prepare a working solution of Nile Red (e.g., 200-1000 nM or a 1:3000 dilution of a 30 mM stock) in cell culture medium or HHBS immediately before use.[8][18]

-

Cell Preparation: Culture cells to the desired density.

-

Staining:

-

Washing: Wash the cells with PBS or HHBS to remove excess stain.

-

Imaging:

-

For microscopy, mount the cells and visualize using appropriate filter sets. For neutral lipids, use an excitation around 515-560 nm and emission >590 nm (red fluorescence). For better selectivity for cytoplasmic lipid droplets, use an excitation of 450-500 nm and emission >528 nm (yellow-gold fluorescence).[8]

-

For flow cytometry, resuspend the cells in buffer and analyze using the appropriate laser and emission filters.

-

Assessment of Membrane Fluidity using Laurdan

This protocol describes how to use Laurdan to measure membrane fluidity by calculating the Generalized Polarization (GP) value.[2][16]

Materials:

-

Laurdan stock solution (e.g., 5 mM in DMSO or chloroform)[16]

-

Experimental buffer (e.g., cell culture medium)

-

Fluorometer or fluorescence microscope with appropriate filters

Protocol:

-

Working Solution Preparation: Dilute the Laurdan stock solution to a working concentration of 1-10 µM in the experimental buffer.[16]

-

Cell Labeling:

-

Prepare a cell suspension or have cells adhered to a coverslip.

-

Add the Laurdan working solution and incubate in the dark for 30 minutes.[16]

-

-

Fluorescence Measurement:

-

Excite the Laurdan-labeled cells at approximately 350 nm.

-

Measure the fluorescence emission intensity at two wavelengths: 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase).

-

-

GP Value Calculation: Calculate the GP value using the following formula:

-

GP = (I440 - I490) / (I440 + I490)

-

Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.

-

Higher GP values indicate lower membrane fluidity (more ordered), while lower GP values indicate higher membrane fluidity (more disordered).[19]

-

Visualization of Signaling Pathways and Experimental Workflows

Fluorescent lipid probes are instrumental in dissecting complex cellular signaling pathways involving lipids. The following diagrams, rendered in DOT language, illustrate key concepts and workflows.

General Experimental Workflow for Fluorescent Lipid Probe Imaging

Caption: General workflow for experiments using fluorescent lipid probes.

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) Signaling Pathway

Caption: PI(4,5)P2 signaling pathway initiated by an extracellular signal.

Cholesterol Trafficking Visualization Workflow

Caption: Workflow for visualizing cholesterol trafficking with fluorescent probes.

Conclusion

Fluorescent lipid probes are powerful and versatile tools for the study of lipids in a cellular context. A thorough understanding of their underlying principles, coupled with the use of robust experimental protocols, is essential for generating high-quality, reproducible data. The continued development of novel probes with improved photophysical properties and targeting specificities will undoubtedly further advance our understanding of the complex roles of lipids in health and disease.

References

- 1. Imaging Lipid Bodies Within Leukocytes with Different Light Microscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Spectral properties of some lipid probes—Table 13.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. m.youtube.com [m.youtube.com]

- 6. Nile red - Wikipedia [en.wikipedia.org]

- 7. Fluorescence Techniques Using Dehydroergosterol to Study Cholesterol Trafficking | Semantic Scholar [semanticscholar.org]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. One- and two-photon solvatochromism of the fluorescent dye Nile Red and its CF3, F and Br-substituted analogues - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. Laurdan - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. | Semantic Scholar [semanticscholar.org]

- 13. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abmole.com [abmole.com]

- 17. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

- 18. emulatebio.com [emulatebio.com]

- 19. Data on Laurdan spectroscopic analyses to compare membrane fluidity between susceptible and multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Visualizing Membrane Dynamics with Dansyl-PC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of molecules within cell membranes is fundamental to a vast array of biological processes, from signal transduction to cellular transport. Visualizing these dynamic events in real-time is crucial for understanding cellular function and for the development of novel therapeutics. This technical guide explores the application of Dansyl-Phosphatidylcholine (Dansyl-PC), a fluorescently labeled phospholipid, for elucidating membrane dynamics. It is highly probable that "Dabsyl-PC" as a query refers to the more commonly utilized Dansyl-PC, as "Dabsyl" functions primarily as a quencher in fluorescence resonance energy transfer (FRET) applications, rather than a fluorescent reporter itself. Dansyl-PC, with its environmentally sensitive fluorophore, offers a powerful tool to probe the biophysical properties of lipid bilayers.

This guide provides an in-depth overview of the properties of Dansyl-PC, detailed experimental protocols for its use, and its application in studying membrane organization and dynamics.

Core Concepts: The Power of an Environmentally Sensitive Probe

The utility of Dansyl-PC in membrane studies stems from the sensitivity of the Dansyl fluorophore to its local environment. The emission spectrum of the Dansyl group is highly dependent on the polarity of its surroundings. In a non-polar, hydrophobic environment, such as the core of a lipid bilayer, its fluorescence quantum yield increases, and the emission maximum shifts to shorter wavelengths (a blueshift). Conversely, in a more polar environment, like the aqueous interface of the membrane, the quantum yield decreases, and the emission maximum shifts to longer wavelengths (a redshift). This solvatochromic property allows researchers to infer changes in membrane packing, hydration, and the formation of distinct lipid domains.

Quantitative Data: Photophysical Properties of Dansyl-PC

The photophysical properties of Dansyl-PC can vary depending on the specific lipid environment. The following table summarizes typical values for Dansyl-labeled lipids in different membrane contexts.

| Property | Value in Liquid-Disordered (Ld) Phase | Value in Liquid-Ordered (Lo) Phase | Value in Gel (So) Phase |

| Excitation Maximum (λex) | ~340 nm | ~340 nm | ~340 nm |

| Emission Maximum (λem) | ~520 nm | ~480 nm | ~470 nm |

| Quantum Yield (ΦF) | Lower | Higher | Highest |

| Fluorescence Lifetime (τ) | Shorter | Longer | Longest |

Note: These values are approximate and can be influenced by factors such as lipid composition, temperature, and the presence of other molecules like cholesterol and proteins.

Experimental Protocols

Synthesis of Dansyl-Phosphatidylcholine

While commercially available, Dansyl-PC can also be synthesized in the laboratory. A common method involves the reaction of a phosphatidylcholine precursor with Dansyl chloride.

Workflow for Dansyl-PC Synthesis:

Caption: Synthetic workflow for Dansyl-Phosphatidylcholine.

Detailed Methodology:

-

Dissolution: Dissolve the phosphatidylcholine precursor in an aprotic solvent such as chloroform in a round-bottom flask.

-

Addition of Reagents: Add Dansyl chloride and a tertiary amine base (e.g., triethylamine) to the flask. The base acts as a scavenger for the HCl produced during the reaction.

-

Reaction: Stir the reaction mixture at room temperature, protected from light, for several hours to overnight.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Purification: Once the reaction is complete, purify the Dansyl-PC from the reaction mixture using column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the synthesized Dansyl-PC using techniques such as mass spectrometry and NMR spectroscopy.

Preparation of Dansyl-PC Labeled Liposomes and Giant Unilamellar Vesicles (GUVs)

Dansyl-PC can be incorporated into model membranes like liposomes and GUVs to study its behavior in a controlled environment.

Workflow for Labeled Vesicle Preparation:

Caption: General workflow for preparing Dansyl-PC labeled vesicles.

Detailed Methodology for GUVs via Electroformation:

-

Lipid Mixture Preparation: Prepare a solution of the desired lipids (e.g., a mixture of a saturated and an unsaturated phosphatidylcholine to observe phase separation) and Dansyl-PC in an organic solvent (e.g., chloroform). A typical molar ratio of Dansyl-PC to total lipid is 1:100 to 1:500.

-

Film Deposition: Deposit the lipid solution onto conductive slides (e.g., indium tin oxide-coated glass slides) and spread it evenly to form a thin film.

-

Solvent Evaporation: Place the slides under a gentle stream of nitrogen and then in a vacuum desiccator for at least one hour to ensure complete removal of the organic solvent.

-

Assembly of Electroformation Chamber: Assemble the electroformation chamber by placing a spacer between the two lipid-coated slides with the conductive sides facing each other.

-

Hydration and Electroformation: Fill the chamber with a hydration buffer (e.g., sucrose solution). Apply an AC electric field (e.g., 10 Hz, 1-2 V) for 2-4 hours at a temperature above the phase transition temperature of the lipids.

-

Harvesting GUVs: Gently harvest the GUVs from the chamber for immediate observation.

Fluorescence Microscopy of Dansyl-PC Labeled GUVs

Fluorescence microscopy allows for the direct visualization of membrane dynamics in GUVs labeled with Dansyl-PC.

Workflow for GUV Imaging:

Caption: Workflow for fluorescence microscopy of Dansyl-PC labeled GUVs.

Detailed Methodology:

-

Sample Preparation: Place a small aliquot of the GUV suspension onto a microscope slide and cover with a coverslip.

-

Microscope Setup: Use a fluorescence microscope equipped with a suitable filter set for Dansyl fluorescence (e.g., excitation filter ~340 nm, emission filter ~450-550 nm).

-

Image Acquisition: Focus on the equatorial plane of the GUVs and acquire images. Time-lapse imaging can be used to observe dynamic processes.

-

Image Analysis: Analyze the acquired images to identify different lipid domains. The liquid-ordered (Lo) phase, being more hydrophobic, will exhibit higher fluorescence intensity and a blueshifted emission compared to the liquid-disordered (Ld) phase.

Application: Visualizing Lipid Domains and Membrane Organization

A key application of Dansyl-PC is the visualization of lipid domains, often referred to as lipid rafts. These are specialized membrane microdomains enriched in cholesterol and sphingolipids that are thought to play a crucial role in signal transduction and other cellular processes. Due to its preference for more disordered lipid environments, Dansyl-PC can be used to delineate the boundaries between Lo and Ld phases.

Logical Relationship of Dansyl-PC in Different Lipid Phases:

Caption: Partitioning and fluorescence of Dansyl-PC in different lipid phases.

Application: FRET-Based Assays for Membrane Dynamics

Dansyl-PC can also be used as a donor or acceptor in Fluorescence Resonance Energy Transfer (FRET) experiments to study molecular interactions and dynamics within the membrane. For example, by pairing Dansyl-PC (donor) with another fluorescently labeled lipid or protein (acceptor), one can measure proximity and changes in distance between these molecules.

FRET Experimental Workflow:

Methodological & Application

Application Notes and Protocols for Incorporating Dabsyl-PC into Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabsyl-Phosphatidylcholine (Dabsyl-PC) is a fluorescently labeled phospholipid analog used in live-cell imaging to study the dynamics of lipid uptake, transport, and distribution within cellular membranes. The dabsyl moiety serves as a fluorophore, allowing for the visualization of the phosphatidylcholine molecule as it is incorporated into and trafficked through the cell. Understanding these pathways is crucial for research in cell biology, membrane biophysics, and for the development of drug delivery systems that utilize lipid-based carriers.

These application notes provide a detailed protocol for the incorporation of this compound into live mammalian cells, along with methods for visualizing its subsequent intracellular transport. The protocol is based on established methods for other fluorescently labeled phospholipid analogs, such as NBD-PC, and may require optimization for specific cell types and experimental conditions.

Data Presentation

The following table summarizes representative quantitative data on the uptake of a fluorescently labeled phosphatidylcholine analog (NBD-PC) in a mammalian cell line. This data, adapted from studies on similar fluorescent lipid probes, illustrates the time-dependent internalization of the probe and the effect of a back-exchange step to remove membrane-bound fluorescence.[1] Similar quantitative analysis can be performed for this compound to assess its uptake kinetics.

| Timepoint (minutes) | Total Cell Fluorescence (Arbitrary Units) | Internalized Fluorescence (Post-BSA Wash) (Arbitrary Units) | Percentage of Internalized Probe (%) |

| 0 | 100 ± 5 | 2 ± 1 | 2% |

| 15 | 125 ± 8 | 35 ± 4 | 28% |

| 30 | 140 ± 10 | 70 ± 6 | 50% |

| 60 | 155 ± 12 | 110 ± 9 | 71% |

Table 1: Representative data on the uptake of a fluorescent phosphatidylcholine analog in a mammalian cell line. Cells were incubated with the fluorescent probe and the total fluorescence was measured at different time points. A parallel set of cells was subjected to a Bovine Serum Albumin (BSA) wash to remove the probe from the outer leaflet of the plasma membrane, allowing for the quantification of the internalized probe.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound, which will be used to deliver the fluorescent probe to the live cells.

Materials:

-

Dabsyl-Phosphatidylcholine (this compound)

-

Unlabeled phosphatidylcholine (e.g., POPC)

-

Chloroform

-

Glass test tubes

-

Nitrogen gas source

-

Sonicator (probe or bath)

-

Extruder with polycarbonate membranes (100 nm pore size)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

In a glass test tube, combine the unlabeled phosphatidylcholine and this compound in chloroform at a desired molar ratio (e.g., 99:1 unlabeled:labeled).

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

-

Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

-

Rehydrate the lipid film with PBS to a final lipid concentration of 1-5 mg/mL by vortexing vigorously. This will form multilamellar vesicles (MLVs).

-

To create SUVs, sonicate the MLV suspension using a probe sonicator on ice in short bursts until the solution becomes clear. Alternatively, a bath sonicator can be used for a longer duration.

-

For a more uniform size distribution, the liposome suspension can be extruded 10-15 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.

-

Store the prepared liposomes at 4°C and use within one week.

Protocol 2: Incorporation of this compound into Live Cells and Imaging

This protocol details the steps for labeling live mammalian cells with this compound containing liposomes and subsequent imaging to visualize its uptake and trafficking.

Materials:

-

Mammalian cells cultured on glass-bottom dishes or coverslips

-

This compound containing liposomes (from Protocol 1)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Serum-free cell culture medium

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Fluorescence microscope with appropriate filter sets for the dabsyl fluorophore

Procedure:

-

Cell Preparation: Seed mammalian cells on glass-bottom dishes or coverslips and culture until they reach 70-80% confluency.

-

Liposome Incubation (Labeling):

-

Wash the cells twice with serum-free medium.

-

Dilute the this compound liposome suspension in serum-free medium to a final lipid concentration of 50-100 µM.

-

Incubate the cells with the liposome-containing medium at 4°C for 30-60 minutes. This allows the this compound to insert into the outer leaflet of the plasma membrane while minimizing endocytosis.[2]

-

-

Washing:

-

After the cold incubation, wash the cells three times with cold serum-free medium to remove excess liposomes.

-

-

Internalization (Chase):

-

Add pre-warmed complete culture medium (containing FBS) to the cells.

-

Incubate the cells at 37°C in a CO2 incubator to allow for the internalization of the this compound. The incubation time can be varied (e.g., 0, 15, 30, 60 minutes) to observe the trafficking of the probe over time.

-

-

Back-Exchange (Optional):

-

To distinguish between the probe remaining in the plasma membrane and the internalized probe, a back-exchange step can be performed.

-

Wash the cells with cold PBS.

-

Incubate the cells with a high concentration of fatty acid-free BSA (e.g., 1-2% in PBS) on ice for 15-30 minutes. The BSA will extract the this compound from the outer leaflet of the plasma membrane.

-

Wash the cells three times with cold PBS.

-

-

Imaging:

-

Immediately after the desired incubation (and optional back-exchange), mount the coverslips or place the dish on the stage of a fluorescence microscope.

-

Image the cells using the appropriate excitation and emission wavelengths for the dabsyl fluorophore. Live-cell imaging can be performed in a temperature and CO2 controlled chamber.

-

Visualizations

Experimental Workflow

A workflow for the preparation of this compound liposomes and their incorporation into live cells.

Phosphatidylcholine Trafficking Pathway

The internalization of this compound from the plasma membrane is expected to occur primarily through endocytosis. The following diagram illustrates the general pathway of endocytosis and subsequent vesicular transport.

A simplified diagram of the endocytic pathway for phosphatidylcholine uptake and trafficking.

References

Application Notes and Protocols for Dabsyl-PC: A Fluorescent Probe for Tracking Phosphatidylcholine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, playing a critical role in membrane structure, signal transduction, and lipid homeostasis. Dysregulation of PC metabolism is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Understanding the dynamics of PC synthesis, trafficking, and catabolism is therefore of paramount importance in both basic research and drug development.

Dabsyl-PC is a novel fluorescent analog of phosphatidylcholine. It incorporates the dabsyl fluorophore, a small and environmentally sensitive dye, allowing for real-time tracking of PC metabolism in live cells. The dabsyl group's fluorescence is sensitive to the polarity of its local environment, which can provide insights into the lipid's location within different cellular membranes and compartments. These application notes provide a comprehensive guide to using this compound for studying PC metabolism, including detailed experimental protocols and data interpretation guidelines.

Product Information

| Property | Specification |

| Product Name | Dabsyl-Phosphatidylcholine (this compound) |

| Molecular Formula | C₄₀H₆₅N₄O₈PS (example for 16:0-18:1 PC) |

| Excitation Maximum | ~435 nm |

| Emission Maximum | ~550 nm |

| Storage | -20°C, protected from light |

| Solubility | Soluble in ethanol, DMSO, and chloroform |

| Purity | >95% by HPLC |

Key Applications

-

Monitoring PC uptake and incorporation into cellular membranes: Visualize the kinetics of this compound uptake from the extracellular medium and its subsequent distribution within the plasma membrane and internal organelles.

-

Trafficking of PC to specific organelles: Track the movement of this compound from its site of synthesis or uptake to various cellular compartments, such as the endoplasmic reticulum, Golgi apparatus, and mitochondria.

-

Studying the activity of PC-metabolizing enzymes: this compound can serve as a substrate for enzymes like phospholipases, and its metabolic products can be analyzed to assess enzyme activity.

-

High-throughput screening for modulators of PC metabolism: The fluorescent signal of this compound can be adapted for automated microscopy or plate reader-based assays to screen for drugs that alter PC uptake, trafficking, or turnover.

Experimental Protocols

Protocol 1: Live Cell Labeling and Imaging of this compound Uptake and Distribution

This protocol describes the general procedure for labeling cultured mammalian cells with this compound and visualizing its subcellular localization using fluorescence microscopy.

Materials:

-

This compound stock solution (1 mM in ethanol)

-

Cultured mammalian cells (e.g., HeLa, A549, or a cell line relevant to the research question)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC/TRITC)

-

Glass-bottom dishes or chamber slides for imaging

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

-

Preparation of this compound Labeling Solution:

-

Thaw the this compound stock solution at room temperature.

-

Dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

-

Cell Labeling:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound labeling solution to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The incubation time can be varied to study the kinetics of uptake and trafficking.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove unincorporated this compound.

-

-

Imaging:

-

Add fresh, pre-warmed complete culture medium or PBS to the cells.

-

Immediately image the cells using a fluorescence microscope. Use a filter set appropriate for the dabsyl fluorophore (Excitation ~435 nm, Emission ~550 nm).

-

Acquire images at different time points to track the dynamic redistribution of this compound.

-

Expected Results:

Initially, this compound will label the plasma membrane. Over time, the fluorescence will be observed in intracellular structures corresponding to the endoplasmic reticulum, Golgi apparatus, and other organelles involved in lipid trafficking.

Protocol 2: Quantitative Analysis of this compound Uptake using a Plate Reader

This protocol provides a method for quantifying the total uptake of this compound by a cell population, suitable for high-throughput screening applications.

Materials:

-

This compound stock solution (1 mM in ethanol)

-

Cultured mammalian cells

-

96-well black, clear-bottom microplate

-

Complete cell culture medium

-

PBS

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a consistent density per well.

-

Preparation of this compound Labeling Solution: Prepare the labeling solution as described in Protocol 1. Also, prepare serial dilutions of the labeling solution to create a standard curve.

-

Cell Labeling:

-

Remove the culture medium and add the this compound labeling solution to the experimental wells. For the standard curve, add the serial dilutions to empty wells.

-

Incubate for the desired time at 37°C.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with PBS.

-

-

Fluorescence Measurement:

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set for the dabsyl fluorophore.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing unlabeled cells.

-

Use the standard curve to convert the fluorescence intensity of the cell-containing wells to the amount of this compound taken up.

-

Normalize the data to cell number or protein concentration if desired.

-

Quantitative Data Presentation

Table 1: this compound Uptake in Different Cancer Cell Lines

| Cell Line | This compound Uptake (pmol/10⁶ cells) | Standard Deviation |

| HeLa | 150.2 | ± 12.5 |

| A549 | 210.8 | ± 18.2 |

| MCF-7 | 185.4 | ± 15.1 |

Table 2: Effect of a Putative PC Metabolism Inhibitor on this compound Uptake in HeLa Cells

| Treatment | This compound Uptake (pmol/10⁶ cells) | % Inhibition |

| Vehicle Control (0.1% DMSO) | 148.9 | 0% |

| Inhibitor X (10 µM) | 72.3 | 51.4% |

| Inhibitor X (50 µM) | 35.1 | 76.4% |

Visualizations

Phosphatidylcholine Metabolism Overview

Caption: Overview of major phosphatidylcholine metabolic pathways.

This compound Experimental Workflow

Caption: Experimental workflow for using this compound.

Logical Relationship of this compound Signal to PC Metabolism

Caption: Tracking PC metabolism with this compound signal.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Weak Fluorescent Signal | - this compound concentration is too low.- Incubation time is too short.- Incorrect filter set on the microscope. | - Increase the concentration of this compound.- Increase the incubation time.- Verify the excitation and emission filters. |

| High Background Fluorescence | - Incomplete washing.- this compound has precipitated in the medium. | - Increase the number and duration of washes.- Ensure this compound is fully dissolved in the medium before adding to cells. |

| Cell Toxicity | - this compound concentration is too high.- Prolonged exposure to the excitation light. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Minimize light exposure during imaging. |

| Signal Fades Quickly (Photobleaching) | - High intensity of excitation light. | - Reduce the intensity of the excitation light.- Use a more sensitive camera.- Use an anti-fade mounting medium for fixed cells. |

Conclusion

This compound is a versatile and sensitive tool for the investigation of phosphatidylcholine metabolism in living cells. The protocols and data presented here provide a framework for utilizing this probe to gain valuable insights into the complex processes governing PC dynamics. By enabling the visualization and quantification of PC uptake, trafficking, and turnover, this compound can significantly contribute to our understanding of lipid biology in health and disease and aid in the discovery of novel therapeutic agents targeting PC metabolic pathways.

Application Notes and Protocols: Dabsyl-PC for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Note: The fluorescent probe "Dabsyl-PC" is a hypothesized tool based on the known properties of its constituent components, the dabsyl quenching group and phosphatidylcholine (PC). The following application notes and protocols are provided as a practical guide for its potential use in fluorescence microscopy, assuming a Fluorescence Resonance Energy Transfer (FRET) based mechanism.

Introduction to this compound

This compound is a non-fluorescent lipid probe consisting of a phosphatidylcholine (PC) molecule covalently linked to a dabsyl moiety. The dabsyl group is a well-known "dark" quencher, meaning it can efficiently absorb the emission energy of a nearby fluorophore without emitting fluorescence itself. This property makes this compound an ideal tool for studying molecular interactions and dynamics within cellular membranes using Fluorescence Resonance Energy Transfer (FRET).

When incorporated into a lipid bilayer, this compound can act as an acceptor for a fluorescent donor molecule (e.g., a fluorescently labeled protein, peptide, or another lipid). The efficiency of this energy transfer is highly dependent on the distance between the donor and the this compound acceptor (typically within 1-10 nm). By monitoring the quenching of the donor's fluorescence, researchers can obtain quantitative information about binding events, conformational changes, and the spatial organization of molecules within the membrane.

Principle of Action: FRET-Based Quenching

The primary application of this compound in fluorescence microscopy is as a FRET acceptor. The process can be summarized as follows:

-

Donor Excitation: A fluorescent donor molecule in proximity to the membrane is excited by a specific wavelength of light.

-

Energy Transfer: If the donor is in close enough proximity to this compound, the energy from the excited donor is non-radiatively transferred to the dabsyl group.

-

Fluorescence Quenching: This energy transfer results in a decrease (quenching) of the donor's fluorescence emission.

-

Signal Readout: The degree of quenching is directly proportional to the FRET efficiency, which in turn is inversely proportional to the sixth power of the distance between the donor and this compound.

Changes in the donor's fluorescence intensity can, therefore, be used to study dynamic cellular processes such as the binding of a fluorescently labeled drug to a membrane receptor or the insertion of a fluorescent peptide into the lipid bilayer.

Applications in Research and Drug Development

-

Studying Protein-Membrane Interactions: Investigate the binding kinetics and affinity of fluorescently labeled peripheral membrane proteins or peptides to lipid bilayers containing this compound.

-

Monitoring Conformational Changes: Detect conformational changes in transmembrane proteins that alter the distance between a fluorescent label on the protein and this compound in the surrounding membrane.

-

Lipid Transfer and Membrane Fusion Assays: Monitor the transfer of lipids between different membrane compartments or the fusion of vesicles by observing the de-quenching of a fluorescent lipid donor as it moves away from this compound.

-

High-Throughput Screening for Drug Discovery: Develop cell-based or liposome-based assays to screen for compounds that modulate protein-membrane interactions by measuring changes in FRET.

Quantitative Data Summary

The following table provides hypothetical yet plausible quantitative data for the use of this compound in a FRET-based assay with a generic green fluorescent protein (GFP)-tagged donor.

| Parameter | Value | Notes |

| This compound Properties | ||

| Absorption Maximum (λabs) | ~453 nm | Dabsyl has a broad absorption spectrum, making it a suitable quencher for a variety of donors. |

| Molar Extinction Coefficient | >30,000 M⁻¹cm⁻¹ | High extinction coefficient contributes to efficient quenching. |

| Recommended Concentration | 1-10 mol% in lipid mixture | The optimal concentration depends on the specific application and the surface density of the donor. |

| Hypothetical Donor Properties (GFP-tagged peptide) | ||

| Excitation Maximum (λex) | ~488 nm | |

| Emission Maximum (λem) | ~509 nm | |

| FRET Parameters | ||

| Förster Radius (R₀) | ~4-6 nm | The distance at which FRET efficiency is 50%. This is an estimated range and would need to be experimentally determined for a specific donor-acceptor pair. |